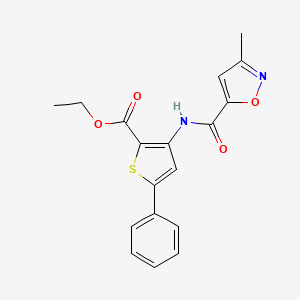

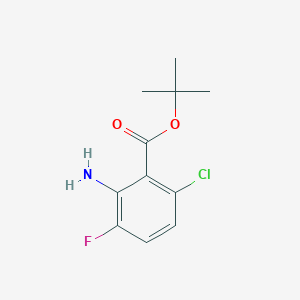

Ethyl 2-(anilinocarbonyl)-3-(hydrazinocarbonyl)cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI key, and SMILES string. It may also include information about the compound’s occurrence in nature or its synthesis .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other factors that affect the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen

Polymerization Initiator : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a related compound, has been found to initiate the diradical polymerization of acrylonitrile, which is significant for polymer chemistry. This process occurs at temperatures above 80°C, and the molecular weight increase is more significant at lower initiator concentrations and temperatures (Li et al., 1991).

Antimicrobial and Antioxidant Properties : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives showed excellent antibacterial and antifungal properties, and others manifested profound antioxidant potential (Raghavendra et al., 2016).

Catalysis in Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradisch peroxidase as a catalyst. The oligomerization occurred in the presence of cyclodextrine at room temperature in phosphate buffer, demonstrating its utility in catalyzing polymer reactions (Pang et al., 2003).

Synthesis of Complex Organic Compounds : Research has explored the synthesis and cycloadditions of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates. This study demonstrates the compound's role in forming complex organic structures with potential applications in medicinal chemistry (Abe & Kakehi, 1993).

Inhibitory Activity against Enzymes : Studies on bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are important in various physiological processes and diseases like Alzheimer's (Boztaş et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(hydrazinecarbonyl)-3-(phenylcarbamoyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-2-21-14(20)11-9(10(11)13(19)17-15)12(18)16-8-6-4-3-5-7-8/h3-7,9-11H,2,15H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIACSDETLXKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1C(=O)NN)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)

![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2401405.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)